tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate
CAS No.: 1266118-96-0
Cat. No.: VC0113707
Molecular Formula: C14H20BrN3O2
Molecular Weight: 342.237
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1266118-96-0 |
|---|---|
| Molecular Formula | C14H20BrN3O2 |
| Molecular Weight | 342.237 |
| IUPAC Name | tert-butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3 |
| Standard InChI Key | ZGFWKVSJYHFRGW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)Br |
Introduction
Chemical Structure and Nomenclature
Structural Features
tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate contains several key structural components:
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A pyridine ring with bromine substitution at the 2-position
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A piperazine ring connected at the 4-position of the pyridine
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A tert-butyloxycarbonyl (BOC) protecting group on one nitrogen of the piperazine
The structural formula can be represented as C₁₄H₂₀BrN₃O₂, similar to related bromopyridine-piperazine compounds documented in the literature .
| Parameter | Value |
|---|---|
| IUPAC Name | tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate |
| Molecular Formula | C₁₄H₂₀BrN₃O₂ |
| Molecular Weight | ~342.23 g/mol |
| Chemical Class | Bromopyridine, Piperazine, Carbamate |
This nomenclature follows the standard IUPAC naming conventions similar to those used for the related compound tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate .
Physical and Chemical Properties
Physical Properties
Based on the structural similarities to documented bromopyridine-piperazine derivatives, we can reasonably predict the following physical properties:
| Property | Predicted Value |
|---|---|
| Physical State | Solid at room temperature |
| Color | Pale yellow to white crystalline solid |
| Solubility | Likely soluble in organic solvents (dichloromethane, chloroform, acetonitrile); poorly soluble in water |
| Melting Point | Approximately 90-120°C (based on similar compounds) |
These properties are consistent with related BOC-protected piperazine derivatives containing halogenated aromatic rings .
Chemical Reactivity
The compound's reactive sites include:
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The bromine substituent at the 2-position of the pyridine ring, which can undergo various cross-coupling reactions (Suzuki, Stille, Sonogashira)
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The BOC-protected piperazine nitrogen, which can be deprotected under acidic conditions
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The pyridine nitrogen, which can act as a weak base or nucleophile
The bromine functionality makes this compound particularly valuable as a building block for further functionalization through palladium-catalyzed cross-coupling reactions.
Synthesis Methods
Reaction Conditions
Based on the synthesis of similar compounds, optimal reaction conditions would likely include:
| Parameter | Conditions |
|---|---|
| Solvent | 1,4-dioxane or acetonitrile |
| Base | Potassium carbonate or similar inorganic base |
| Temperature | 80-110°C |
| Reaction Time | 12-24 hours |
| Catalyst | None required for SNAr reaction |
| Purification | Silica gel chromatography using PE/EtOAc mixture |
The published methodology for synthesizing tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate achieved yields of 81.5-88.7% under similar conditions .
Alternative Synthetic Routes
Alternative approaches might include:
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Copper-catalyzed coupling of BOC-piperazine with 2-bromopyridin-4-yl triflate
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Halogen exchange reactions from other halogenated pyridine precursors
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Late-stage bromination of a preformed pyridylpiperazine structure
Applications and Uses
Role as a Chemical Intermediate
tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate likely serves as an important intermediate in the synthesis of:
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Antimicrobial compounds, particularly oxazolidinone derivatives
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Central nervous system active compounds
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Kinase inhibitors for cancer research
The strategic placement of the bromine at the 2-position of the pyridine ring provides a handle for further functionalization via cross-coupling reactions, making it valuable in medicinal chemistry.
Pharmaceutical Applications
Similar bromopyridine-piperazine compounds have been incorporated into pharmaceutically active molecules, particularly:
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Oxazolidinone antibiotics, which are effective against gram-positive and acid-fast organisms
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Compounds that act on the central nervous system due to the piperazine moiety's frequent appearance in CNS-active drugs
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Potential antimicrobial agents with novel mechanisms of action
Oxazolidinones containing similar structural motifs are known to inhibit bacterial protein synthesis by preventing the formation of ribosomal initiation complexes involving 30S and 50S ribosomes .
Structural Analogs and Relationships
Related Compounds
Several structural analogs have been documented in the literature:
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tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate - a positional isomer with bromine at the 5-position of pyridine
-
tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate - another positional isomer with different connectivity
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tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate - a phenyl analog rather than pyridyl
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4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester - a more complex derivative used in oxazolidinone synthesis
Structure-Activity Relationships
The position of the bromine substituent on the pyridine ring significantly affects the compound's reactivity and biological properties:
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2-Bromo substitution (as in the target compound) likely increases the electrophilicity of the pyridine ring
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The 4-pyridyl connection to piperazine affects the electronic distribution and basicity of the nitrogen atoms
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The BOC protecting group serves both as a protecting group during synthesis and modulates the compound's physicochemical properties
Analytical Characterization
Spectroscopic Data
Based on similar compounds, the expected spectroscopic profile would include:
NMR Spectroscopy
Predicted key ¹H NMR signals (in CDCl₃):
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Pyridine ring protons: δ 8.0-8.5 (1H), δ 7.0-7.5 (2H)
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Piperazine protons: δ 3.4-3.6 (8H, 2 sets of multiplets)
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tert-Butyl protons: δ 1.45-1.50 (9H, singlet)
Mass Spectrometry
Expected mass spectral data:
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Molecular ion [M+H]⁺: m/z ≈ 342.1
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Fragmentation pattern would show loss of the BOC group (m/z ≈ 242)
Chromatographic Analysis
HPLC analysis would typically utilize:
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Reverse-phase C18 column
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Mobile phase: acetonitrile/water gradient with 0.1% formic acid
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UV detection at 254-280 nm
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